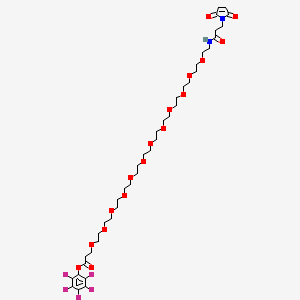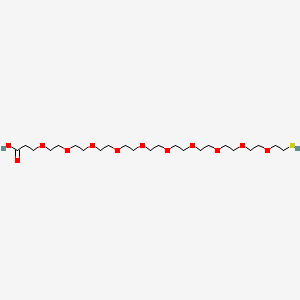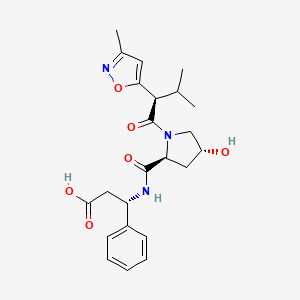
DBCO-Val-Cit-PABC-PNP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-Val-Cit-PABC-PNP is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent containing a dibenzocyclooctyne (DBCO) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . The Val-Cit-PABC-PNP linker is designed to be cleaved by cathepsin B and related enzymes in tumor lysosomes, making it highly specific for targeted drug delivery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DBCO-Val-Cit-PABC-PNP involves multiple steps, starting with the preparation of the DBCO group, followed by the incorporation of the Val-Cit dipeptide motif, and finally the attachment of the PABC-PNP moiety. The reaction conditions typically involve the use of organic solvents such as dichloromethane and ethyl acetate, with purification steps including silica gel chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent composition, and reaction time. The final product is often purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: DBCO-Val-Cit-PABC-PNP primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions due to the presence of the DBCO group. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions: The SPAAC reaction typically involves the use of azide-containing molecules as reactants. The reaction conditions are mild, often carried out at room temperature without the need for a catalyst .
Major Products Formed: The major product formed from the SPAAC reaction is a stable triazole linkage between the this compound and the azide-containing molecule. This linkage is crucial for the stability and functionality of the resulting antibody-drug conjugate .
Scientific Research Applications
DBCO-Val-Cit-PABC-PNP is widely used in the field of antibody-drug conjugates (ADCs). Its primary application is in the targeted delivery of cytotoxic drugs to cancer cells. The cleavable nature of the linker allows for the release of the drug payload specifically within the tumor microenvironment, minimizing off-target effects and improving therapeutic efficacy .
In addition to its use in ADCs, this compound is also employed in various bioconjugation techniques, including the labeling of biomolecules for imaging and diagnostic purposes. Its high specificity and efficiency make it a valuable tool in both research and clinical settings .
Mechanism of Action
The mechanism of action of DBCO-Val-Cit-PABC-PNP involves the cleavage of the Val-Cit dipeptide motif by cathepsin B and related enzymes within the lysosomes of tumor cells. This cleavage releases the PABC-PNP moiety, which subsequently undergoes hydrolysis to release the active drug payload. The DBCO group facilitates the initial conjugation to the antibody or other targeting molecule through SPAAC, ensuring precise delivery to the target cells .
Comparison with Similar Compounds
Similar Compounds:
- DBCO-PEG4-Val-Cit-PAB-PNP
- DBCO-Val-Cit-PABC-PNP
Uniqueness: this compound is unique due to its combination of the DBCO group for SPAAC reactions and the Val-Cit-PABC-PNP linker for enzyme-specific cleavage. This dual functionality allows for highly specific and efficient drug delivery, making it superior to other linkers that may lack one of these features .
Properties
IUPAC Name |
[4-[[(2S)-2-[[(2R)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H49N7O10/c1-30(2)42(51-40(54)15-7-8-16-41(55)52-28-34-12-4-3-10-32(34)19-20-33-11-5-6-14-39(33)52)44(57)50-38(13-9-27-48-45(47)58)43(56)49-35-21-17-31(18-22-35)29-62-46(59)63-37-25-23-36(24-26-37)53(60)61/h3-6,10-12,14,17-18,21-26,30,38,42H,7-9,13,15-16,27-29H2,1-2H3,(H,49,56)(H,50,57)(H,51,54)(H3,47,48,58)/t38-,42+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGJTFMRBABKDS-VZZHGAMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H49N7O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
859.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














